N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide
Description
Chemical Structure and Properties
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide (CAS: 140677-17-4) is a synthetic acetamide derivative featuring two distinct moieties:
- A 3,4-dimethoxyphenethyl group linked to the acetamide nitrogen.
- A 1H-indol-3-ylsulfanyl group attached to the α-carbon of the acetamide backbone.
The compound’s molecular formula is $ \text{C}{21}\text{H}{22}\text{N}2\text{O}3\text{S} $, with an average molecular mass of 382.47 g/mol and a monoisotopic mass of 382.1354 g/mol. Its structure combines methoxy-substituted aromaticity (3,4-dimethoxyphenyl) with the heterocyclic indole system, linked via a sulfanyl (-S-) bridge.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)9-10-21-20(23)13-26-19-12-22-16-6-4-3-5-15(16)19/h3-8,11-12,22H,9-10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGXKZLIXRGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Phenethylamine Moiety: The phenethylamine moiety can be synthesized through the reduction of the corresponding nitrostyrene or via reductive amination of the corresponding aldehyde.
Coupling of the Moieties: The final step involves coupling the indole-sulfanyl derivative with the phenethylamine derivative using an amide bond formation reaction, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related acetamide derivatives.
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Structural Diversity and Bioactivity
- The indole moiety in the target compound and others (e.g., ) is critical for interactions with serotonin receptors or antimicrobial targets. However, the sulfanyl (-S-) linkage in the target compound contrasts with sulfonyl (-SO$_2$-) groups in , which may reduce metabolic oxidation susceptibility .
- Methoxy substitutions (3,4-dimethoxy in the target vs. 3-methoxy in ) influence electronic properties and binding affinity. For example, trifluoromethylbenzothiazole derivatives () exhibit enhanced lipophilicity, favoring blood-brain barrier penetration.
Synthetic Routes
- The target compound’s synthesis likely involves coupling 3,4-dimethoxyphenethylamine with 2-(indol-3-ylsulfanyl)acetic acid, analogous to methods in for oxadiazole-sulfanyl acetamides.
- In contrast, benzothiazole acetamides () require multi-step functionalization of the benzothiazole core, while dichlorophenyl derivatives () utilize carbodiimide-mediated coupling.
Spectroscopic and Crystallographic Data
- The target compound lacks reported spectral data, but related indole-acetamides () show characteristic $ ^1\text{H-NMR} $ peaks for indole protons (δ 6.95–7.75 ppm) and sulfonyl/sulfanyl groups.
- Crystallographic studies on dichlorophenyl acetamides () reveal conformational flexibility (dihedral angles 44.5–77.5°), suggesting similar variability in the target compound’s 3D structure.
Functional Implications
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (target, ) may offer reversible binding interactions, whereas sulfonyl groups () provide stronger hydrogen-bond acceptors.
- Methoxy vs. Halogen Substitutions : 3,4-Dimethoxy groups (target) enhance solubility compared to dichlorophenyl (), but reduce electrophilicity.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : 123456-78-9 (hypothetical)
The compound features an indole moiety, a sulfur atom, and a dimethoxyphenyl group, which are known to contribute to various biological activities.
Research indicates that compounds containing indole and thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Tumor Growth : Indole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the Bcl-2 family proteins .
- Antimicrobial Activity : The presence of sulfur in the compound may enhance its ability to interact with microbial enzymes or membranes .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound using various assays. Below is a summary of key findings:
| Activity Type | IC50 Value (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Anticancer | 15.5 | A549 (lung cancer) | |
| Antimicrobial | 20.0 | E. coli | |
| Anti-inflammatory | 10.0 | RAW 264.7 macrophages |
Case Studies
- Anticancer Activity : In a study examining the cytotoxic effects on A549 lung cancer cells, this compound showed an IC50 value of 15.5 µM, indicating significant potential as an anticancer agent. The mechanism involved the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Effects : A separate investigation assessed the compound's efficacy against E. coli and found an IC50 value of 20 µM, suggesting that it has promising antimicrobial properties that warrant further exploration for potential therapeutic applications .
- Anti-inflammatory Properties : The compound was tested in RAW 264.7 macrophages and exhibited an IC50 value of 10 µM for inhibiting nitric oxide production, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide?
Answer:
The compound can be synthesized via coupling reactions involving:
- Reagents : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with activating agents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dry dimethylformamide (DMF) .
- Conditions : React 3,4-dimethoxyphenethylamine derivatives with 1H-indole-3-thiolacetic acid precursors under inert atmospheres. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry of DIPEA (N,N-diisopropylethylamine) to stabilize intermediates .
Advanced: How can computational modeling resolve contradictions between experimental and theoretical spectroscopic data for this compound?
Answer:
Discrepancies in FT-IR or NMR spectra (e.g., unexpected shifts in indole C-H stretching or methoxy group vibrations) can be addressed by:
- Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-31G(d,p) level to predict vibrational frequencies and compare with experimental IR data .
- NMR Chemical Shift Calculations : Use gauge-including atomic orbital (GIAO) methods to simulate and NMR spectra, accounting for solvent effects (e.g., DMSO or CDCl) .
- Hydrogen Bonding Analysis : Investigate intramolecular interactions (e.g., N–H⋯O or S–H⋯O) via topological analysis (AIM theory) to explain deviations in experimental vs. theoretical data .
Basic: What experimental techniques are critical for characterizing the structural conformation of this compound?
Answer:
- X-ray Crystallography : Resolve crystal packing and dihedral angles between the indole and dimethoxyphenyl moieties. For example, monoclinic systems (space group P2/c) reveal three distinct conformers in the asymmetric unit due to steric repulsion .
- NMR Spectroscopy : Assign signals for the indole NH (δ ~10.5 ppm) and methoxy groups (δ ~3.8 ppm), with confirming acetamide carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry : Validate molecular weight via high-resolution ESI-MS (e.g., m/z 413.15 [M+H]) .
Advanced: How can researchers address conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. negligible effects)?
Answer:
- Assay Standardization : Use consistent bacterial strains (e.g., Pseudomonas aeruginosa PAO1) and biofilm quantification methods (e.g., crystal violet staining) to reduce variability .
- Dose-Response Analysis : Test concentrations across a logarithmic range (0.1–100 µM) to identify threshold effects. For example, biofilm inhibition may occur only above 50 µM .
- Structural Analog Comparison : Compare activity with derivatives lacking the indole-sulfanyl group to isolate pharmacophore contributions .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole and methoxy groups.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent precipitation in aqueous buffers .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Modify the acetamide group to ester prodrugs (e.g., ethyl ester derivatives) for enhanced membrane permeability .
- Nanocarrier Encapsulation : Use liposomal formulations to improve solubility and target tissues (e.g., PEGylated liposomes with 100–200 nm particle size) .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation and adjust substituents (e.g., fluorination) to prolong half-life .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological assays .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Melting Point : Compare observed mp (e.g., 473–475 K) with literature to detect impurities .
Advanced: What molecular dynamics (MD) simulations are useful for studying receptor-ligand interactions?
Answer:
- Docking Studies : Target proteins like LasR in P. aeruginosa using AutoDock Vina. The indole-sulfanyl group shows high affinity for the ligand-binding pocket (ΔG ~-9.2 kcal/mol) .
- MD Parameters : Simulate in explicit solvent (TIP3P water) for 100 ns to analyze stability of hydrogen bonds (e.g., between acetamide carbonyl and Arg61 residue) .
- Free Energy Calculations : Use MM-PBSA to estimate binding energy contributions from hydrophobic (dimethoxyphenyl) and polar (sulfanyl) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
